2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
2-(3-Fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core with a 3-fluorophenyl substituent at position 2 and a 2-methoxyphenyl carboxamide group at position 6.
Properties
IUPAC Name |
3-(3-fluorophenyl)-N-(2-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-17-8-3-2-7-16(17)23-20(28)26-11-9-21(10-12-26)24-18(19(27)25-21)14-5-4-6-15(22)13-14/h2-8,13H,9-12H2,1H3,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFSJOIGQWLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, and various biological activities, supported by relevant research findings and data.
Molecular Characteristics
The compound has the following molecular specifications:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1189954-46-8 |
| Molecular Formula | C21H21FN4O3 |
| Molecular Weight | 396.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spiro structure and subsequent functionalization to introduce the fluorophenyl and methoxyphenyl groups. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize techniques such as microwave-assisted synthesis or ultrasound-mediated reactions for efficiency and yield improvement.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related triazaspiro compounds demonstrated potent activity against human tumor cells, suggesting that this compound may also possess similar anticancer properties. The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Properties
Compounds with methoxy and fluorophenyl substitutions have been studied for their antimicrobial activity. In particular, derivatives of similar structures have shown effectiveness against Helicobacter pylori and other bacterial strains. The presence of the methoxy group is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, urease inhibitors derived from related structures have been reported to exhibit significant activity against urease enzymes from H. pylori, which is crucial for its pathogenicity . The potential for this compound to inhibit similar enzymes warrants further investigation.
Case Studies
- Cytotoxicity Assay : A study evaluating the cytotoxic effects of triazaspiro compounds on several human tumor cell lines found that these compounds induced apoptosis at varying concentrations, with IC50 values indicating effective dose ranges for therapeutic applications.
- Antimicrobial Testing : In vitro tests demonstrated that compounds structurally related to this compound exhibited significant inhibition against H. pylori, comparable to standard treatments like metronidazole.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The 1,4,8-triazaspiro[4.5]decane core is a common scaffold in PLD2 inhibitors and kinase modulators. Key analogs include:
*Calculated based on molecular formula C₂₁H₁₉FN₄O₃.
†Estimated from structural analogs.
Key Observations:
- Fluorine Substitution : The 3-fluorophenyl group in the target compound and NFOT enhances binding to hydrophobic pockets in PLD2, similar to ML-299 .
- Carboxamide Variations : The 2-methoxyphenyl carboxamide in the target compound balances electronic (methoxy) and steric (ortho-substitution) effects, contrasting with NFOT’s bulkier naphthyl group or Compound C’s aliphatic trifluoroethyl chain .
Pharmacological and Physicochemical Properties
Enzyme Inhibition and Selectivity:
- PLD2 Inhibition : NFOT and VU0364739 show potent PLD2 inhibition, with VU0364739 exhibiting 75-fold selectivity over PLD1 due to its naphthamide group . The target compound’s 2-methoxyphenyl group may reduce off-target effects compared to NFOT’s naphthyl moiety.
- Kinase Modulation : Analogs like G651-0422 (3-chlorophenyl) demonstrate that halogen substitutions influence kinase binding affinity, suggesting the target compound’s fluorine may offer similar advantages .
Physicochemical Properties:
- CNS Penetrance : ML-299 and VU0364739 show moderate blood-brain barrier penetration (B:P ~0.7), a trait likely shared by the target compound given its similar fluorophenyl core .
Q & A
Q. What are the critical steps in synthesizing 2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, and how can purity be optimized?
The synthesis involves multi-step reactions, including amide bond formation and spirocyclic ring closure. Key steps include:
- Use of coupling agents (e.g., carbodiimides) for activating carboxylic acid intermediates .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side products .
- Purification via column chromatography or recrystallization to achieve >95% purity. Confirm purity using HPLC with Chromolith or Purospher® columns .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (¹⁹F NMR) and methoxyphenyl protons (¹H NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~450-500 g/mol) via high-resolution MS .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches .
Q. What are the primary biochemical targets of this spirocyclic triazaspiro compound?
While direct data is limited, structurally analogous compounds inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV) (implicated in diabetes) and exhibit antitumor activity via kinase modulation . Preliminary assays should include:
- In vitro enzyme inhibition assays (e.g., DPP-IV activity measured via fluorogenic substrates).
- Cellular viability screens (e.g., MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding affinity to targets like DPP-IV using software (e.g., AutoDock Vina). Focus on interactions between the fluorophenyl group and hydrophobic enzyme pockets .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends from analogous compounds .
Q. What strategies resolve contradictions in reported bioactivity data for similar triazaspiro compounds?
Discrepancies may arise from assay conditions or structural variations. Mitigate by:
- Standardizing assay protocols (e.g., consistent ATP concentrations in kinase assays).
- Comparative SAR analysis : Test derivatives with systematic substituent changes (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) .
- Meta-analysis of literature data to identify trends in spirocyclic compound activity .
Q. How can environmental fate and toxicity be evaluated for this compound?
Follow the INCHEMBIOL framework :
- Physicochemical properties : Measure logP (lipophilicity) and hydrolysis rates.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests.
- Degradation studies : Monitor stability under UV light and microbial action.
Q. What experimental designs are suitable for assessing in vivo efficacy and pharmacokinetics?
- Rodent models : Administer the compound intravenously/orally and measure plasma half-life (t½) and bioavailability.
- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs.
- Metabolite profiling : Identify phase I/II metabolites via LC-MS/MS .
Q. How does stereochemical integrity impact the compound’s biological activity?
- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., Chiralpak AD-H).
- Enantiomer-specific assays : Compare DPP-IV inhibition or cytotoxicity of isolated enantiomers to determine stereospecific effects .
Methodological Notes
- Contradiction Management : When bioactivity data conflicts, prioritize assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Advanced Structural Confirmation : X-ray crystallography can resolve ambiguities in spirocyclic conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
